((R)-2-cyano-1-ethyl-ethyl)-carbamic acid tert-butyl ester
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Overview
Description
((R)-2-cyano-1-ethyl-ethyl)-carbamic acid tert-butyl ester, also known as A-769662, is a small molecule activator of the AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have numerous beneficial effects on metabolic disorders, including diabetes, obesity, and cancer.
Mechanism Of Action
((R)-2-cyano-1-ethyl-ethyl)-carbamic acid tert-butyl ester activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that increase its activity. This results in increased glucose uptake and fatty acid oxidation, as well as inhibition of protein synthesis and cell growth.
Biochemical And Physiological Effects
Activation of AMPK by ((R)-2-cyano-1-ethyl-ethyl)-carbamic acid tert-butyl ester has been shown to have numerous biochemical and physiological effects. In addition to its effects on glucose and fatty acid metabolism, ((R)-2-cyano-1-ethyl-ethyl)-carbamic acid tert-butyl ester has been shown to reduce inflammation and oxidative stress, as well as improve mitochondrial function and promote autophagy.
Advantages And Limitations For Lab Experiments
((R)-2-cyano-1-ethyl-ethyl)-carbamic acid tert-butyl ester has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and can be easily administered to cells or animals. However, it also has some limitations, including its potential toxicity at high doses and its potential to activate other kinases in addition to AMPK.
Future Directions
There are several potential future directions for research on ((R)-2-cyano-1-ethyl-ethyl)-carbamic acid tert-butyl ester. One area of interest is its potential use in the treatment of metabolic disorders, such as diabetes and obesity. Another area of interest is its potential use in cancer therapy, as it has been shown to have anti-cancer effects in several different types of cancer cells. Additionally, further research is needed to better understand the potential side effects and toxicity of ((R)-2-cyano-1-ethyl-ethyl)-carbamic acid tert-butyl ester, as well as its effects on other cellular pathways and signaling molecules.
Synthesis Methods
The synthesis of ((R)-2-cyano-1-ethyl-ethyl)-carbamic acid tert-butyl ester involves a series of chemical reactions, starting with the reaction of tert-butyl acrylate with ethylamine to form tert-butyl 2-amino-3-cyanopropionate. This intermediate is then reacted with ethyl chloroformate to form ((R)-2-cyano-1-ethyl-ethyl)-carbamic acid tert-butyl ester, the final product.
Scientific Research Applications
((R)-2-cyano-1-ethyl-ethyl)-carbamic acid tert-butyl ester has been extensively studied for its potential therapeutic applications in metabolic disorders. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, as well as reduce hepatic glucose production and increase fatty acid oxidation in liver cells. ((R)-2-cyano-1-ethyl-ethyl)-carbamic acid tert-butyl ester has also been shown to have anti-inflammatory and anti-cancer effects, making it a promising candidate for the treatment of these diseases.
properties
CAS RN |
198493-28-6 |
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Product Name |
((R)-2-cyano-1-ethyl-ethyl)-carbamic acid tert-butyl ester |
Molecular Formula |
C10H18N2O2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-cyanobutan-2-yl]carbamate |
InChI |
InChI=1S/C10H18N2O2/c1-5-8(6-7-11)12-9(13)14-10(2,3)4/h8H,5-6H2,1-4H3,(H,12,13)/t8-/m1/s1 |
InChI Key |
ZOYXDRDJRPCCTD-MRVPVSSYSA-N |
Isomeric SMILES |
CC[C@H](CC#N)NC(=O)OC(C)(C)C |
SMILES |
CCC(CC#N)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(CC#N)NC(=O)OC(C)(C)C |
synonyms |
Carbamic acid, [(1R)-1-(cyanomethyl)propyl]-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
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